5-HT3 antagonist 4

5-HT3 receptor pharmacology pA₂ determination Guinea pig ileum assay

Select 5-HT3 antagonist 4i (CHEMBL1269981) for depression research. Unlike antiemetic 5-HT3 agents, 4i demonstrates SERT-independent antidepressant efficacy equivalent to fluoxetine at 0.5-1 mg/kg in chronic stress models and uniquely normalizes brain serotonin deficits in diabetes-induced depression. Complete mCPBG-reversible 5-HT3R antagonism (pA₂=7.6) enables rigorous pathway dissection. For research use only.

Molecular Formula C16H12ClN3O
Molecular Weight 297.74 g/mol
Cat. No. B1664655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT3 antagonist 4
Synonyms5-HT3 antagonist-4i;  5-HT3 antagonist 4i;  5-HT3 antagonist4i
Molecular FormulaC16H12ClN3O
Molecular Weight297.74 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C16H12ClN3O/c1-10-11(17)5-4-8-12(10)20-16(21)15-9-18-13-6-2-3-7-14(13)19-15/h2-9H,1H3,(H,20,21)
InChIKeySCIBFCFFUQXLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-HT3 Antagonist 4i: Chemical Identity, Mechanism, and Procurement-Relevant Distinctions


5-HT3 antagonist 4i (N-(3-chloro-2-methylphenyl)quinoxalin-2-carboxamide), also identified as CHEMBL1269981 , is a synthetic small-molecule antagonist of the 5-HT3 receptor (5-HT3R) [1]. It is characterized by the molecular formula C₁₆H₁₂ClN₃O and a molecular weight of 297.74 g/mol [2]. Unlike classical antiemetic 5-HT3 antagonists, 4i has been primarily investigated for its neuropsychiatric applications in rodent models of depression and anxiety, demonstrating functional antagonism in isolated guinea pig ileum tissue (pA₂ = 7.6) [3] and reproducible in vivo behavioral efficacy across multiple chronic stress paradigms [4].

Why 5-HT3 Antagonist 4i Cannot Be Replaced by Standard 5-HT3 Blockers or SSRIs


Although 5-HT3 receptor antagonism is a shared mechanism among several clinical agents (e.g., ondansetron, granisetron), direct substitution of 4i with other in-class compounds is unsupported by quantitative evidence. First, 4i exhibits a pA₂ value of 7.6 in guinea pig ileum [1], which is comparable to or exceeds that of standard clinical 5-HT3 antagonists, yet its in vivo behavioral profile diverges significantly from that of ondansetron, which is primarily antiemetic and lacks robust antidepressant activity in chronic stress models [2]. Second, 4i demonstrates distinct dose-dependent normalization of brain serotonin levels in diabetic mice—an effect that mirrors the SSRI fluoxetine but is achieved via an entirely different receptor mechanism [3]. These differences preclude the assumption that any 5-HT3 antagonist will produce the same experimental outcomes; selection of 4i must be based on its unique combination of functional potency, neurochemical effects, and disease-specific behavioral efficacy.

Quantitative Comparative Evidence: 5-HT3 Antagonist 4i Versus In-Class and Standard Antidepressant Comparators


Functional Antagonism: pA₂ Comparison of 4i and Ondansetron in Guinea Pig Ileum

In vitro functional antagonism of 4i at 5-HT3 receptors was assessed in isolated longitudinal muscle-myenteric plexus preparations from guinea pig ileum. 4i exhibited a pA₂ value of 7.6 [1]. This value exceeds the reported pA₂ of the clinical 5-HT3 antagonist ondansetron measured under similar conditions (pA₂ = 6.6 to 6.9) [2].

5-HT3 receptor pharmacology pA₂ determination Guinea pig ileum assay

In Vivo Antidepressant Efficacy: 4i Versus Fluoxetine in the Forced Swim Test

In the forced swim test (FST), a standard screen for antidepressant-like activity, acute administration of 4i significantly reduced immobility time. The magnitude of reduction observed with 4i was comparable to that produced by the SSRI fluoxetine, a reference antidepressant [1].

Antidepressant activity Forced swim test Behavioral pharmacology

Neurochemical Normalization: 4i Restores Brain Serotonin in Diabetic Mice

In a streptozotocin-induced diabetic mouse model, chronic treatment with 4i (1 mg/kg/day, i.p.) for four weeks normalized serotonin levels in the midbrain, prefrontal cortex, and cerebellum. This effect was comparable to that achieved with fluoxetine (10 mg/kg/day) [1].

Diabetes comorbidity Serotonin levels Neurochemical modulation

Reversal by 5-HT3 Agonist: Evidence for On-Target Specificity

The antidepressant-like effects of 4i in diabetic mice were completely abolished by co-administration of the selective 5-HT3 receptor agonist mCPBG (1-(m-chlorophenyl)-biguanide; 10 mg/kg/day). This pharmacological reversal confirms that the behavioral and neurochemical effects of 4i are specifically mediated through 5-HT3 receptor antagonism [1].

Receptor specificity Pharmacological reversal mCPBG

Chronic Corticosterone Model: 4i Reverses Depressive and Oxidative Deficits

In mice subjected to repeated corticosterone administration—a model of chronic stress-induced depression—treatment with 4i reversed depressive-like deficits in the forced swim test and sucrose preference test, as well as normalized oxidative stress markers in the brain. These effects were comparable to those of fluoxetine [1].

Chronic stress model Corticosterone Oxidative stress

Dose-Dependent Differentiation: 1 mg/kg vs 0.5 mg/kg in Diabetic Mice

In the diabetic mouse model, 4i at 1 mg/kg/day prevented both depressive-like and anxiety-like behaviors and normalized brain serotonin. In contrast, the lower dose of 0.5 mg/kg/day ameliorated only depressive-like behavior and serotonin deficits, but not anxiety-like effects [1].

Dose-response Anxiety vs depression Behavioral specificity

Recommended Applications for 5-HT3 Antagonist 4i in Preclinical Neuropsychiatric and Comorbidity Research


Probing 5-HT3R Contribution to Antidepressant Efficacy Independent of SERT Inhibition

Investigators aiming to dissect the role of 5-HT3 receptors in antidepressant mechanisms without engaging serotonin transporter (SERT) should select 4i. Its antidepressant equivalence to fluoxetine in the forced swim test [1] and chronic corticosterone model [2] allows direct comparison of SERT-dependent vs. 5-HT3R-dependent pathways.

Investigating Serotonergic Dysfunction in Metabolic Disease Comorbidities

4i is uniquely validated in a diabetes-induced depression model, where it normalizes brain serotonin deficits in the midbrain, prefrontal cortex, and cerebellum at 1 mg/kg [1]. This makes it a preferred tool for studies examining the intersection of metabolic disorders and mood dysregulation.

Behavioral Pharmacology Studies Requiring Dose-Dependent Dissociation of Depression and Anxiety

The distinct dose-response profile of 4i—antidepressant efficacy at 0.5 mg/kg, with full behavioral normalization at 1 mg/kg—enables experimental separation of depression- and anxiety-related endpoints [1]. This is particularly useful in studies where dissecting these comorbid dimensions is critical.

Mechanistic Confirmation of On-Target 5-HT3 Antagonism via Agonist Reversal

For studies requiring definitive demonstration of 5-HT3 receptor-mediated effects, 4i offers a validated experimental paradigm using the selective agonist mCPBG. Co-administration of mCPBG (10 mg/kg) completely abolishes the behavioral and neurochemical benefits of 4i [1], providing a robust internal control for receptor specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-HT3 antagonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.